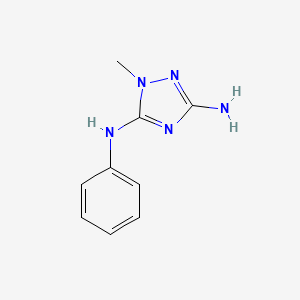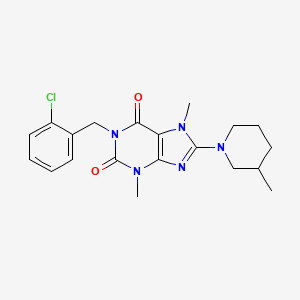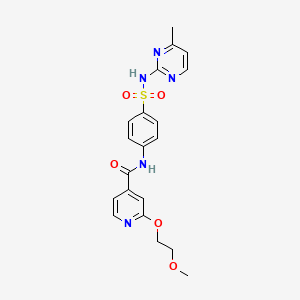![molecular formula C21H22ClFN4O2 B2642593 4-[[3-(1,4-diazepane-1-carbonyl)-4-fluorophenyl]methyl]-2H-phthalazin-1-one;hydrochloride](/img/structure/B2642593.png)
4-[[3-(1,4-diazepane-1-carbonyl)-4-fluorophenyl]methyl]-2H-phthalazin-1-one;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El clorhidrato de KU 0058948 es un inhibidor potente y específico de la poli(ADP-ribosa) polimerasa 1 (PARP1). Tiene una concentración inhibitoria (IC50) de 3,4 nanomolar para PARP1, lo que lo hace altamente eficaz en su función. Este compuesto ha mostrado efectos anticancerígenos significativos y se está investigando su potencial para tratar varios cánceres, incluida la leucemia mieloide y los síndromes mielodisplásicos .
Métodos De Preparación
La síntesis del clorhidrato de KU 0058948 implica múltiples pasos, comenzando con la preparación de la estructura central de ftalazinona. La ruta sintética generalmente incluye los siguientes pasos:
Formación del núcleo de ftalazinona: Esto implica la reacción de materiales de partida adecuados en condiciones controladas para formar el anillo de ftalazinona.
Introducción del grupo fluorobencilo: Este paso implica la reacción de sustitución donde se introduce un grupo fluorobencilo en el núcleo de ftalazinona.
Formación del anillo diazepano: El anillo diazepano se forma a través de una serie de reacciones, incluidos pasos de ciclización y reducción.
Formación de sal de clorhidrato: El paso final implica la conversión de la base libre a su forma de sal de clorhidrato para mejorar su estabilidad y solubilidad
Análisis De Reacciones Químicas
El clorhidrato de KU 0058948 experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: Este compuesto puede sufrir reacciones de oxidación, particularmente en el anillo diazepano.
Reducción: Las reacciones de reducción pueden ocurrir en varios grupos funcionales dentro de la molécula.
Sustitución: El grupo fluorobencilo puede participar en reacciones de sustitución en condiciones apropiadas.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios catalizadores para facilitar las reacciones de sustitución. Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados .
Aplicaciones Científicas De Investigación
El clorhidrato de KU 0058948 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Investigación del cáncer: Se utiliza principalmente en la investigación del cáncer debido a su potente inhibición de PARP1, que juega un papel crucial en la reparación del ADN. .
Estudios de daño y reparación del ADN: Este compuesto se utiliza para estudiar los mecanismos de daño y reparación del ADN, particularmente en células con vías de reparación del ADN defectuosas, como las que tienen mutaciones de BRCA
Desarrollo de fármacos: El clorhidrato de KU 0058948 se utiliza en el desarrollo de nuevos agentes terapéuticos dirigidos a PARP1 y vías relacionadas
Mecanismo De Acción
El clorhidrato de KU 0058948 ejerce sus efectos inhibiendo específicamente PARP1, una enzima involucrada en la reparación de roturas de una sola hebra en el ADN. Al inhibir PARP1, este compuesto evita la reparación del daño del ADN, lo que lleva a la acumulación de roturas de ADN y, en última instancia, induce la muerte celular. Este mecanismo es particularmente eficaz en células cancerosas con vías de reparación del ADN defectuosas, como las que tienen mutaciones de BRCA .
Comparación Con Compuestos Similares
El clorhidrato de KU 0058948 es único en su alta especificidad y potencia para la inhibición de PARP1. Compuestos similares incluyen:
Olaparib: Otro inhibidor de PARP1 utilizado en la terapia del cáncer, pero con diferentes propiedades farmacocinéticas y potencia.
Rucaparib: Un inhibidor de PARP1 con un espectro más amplio de actividad contra otros miembros de la familia PARP.
Niraparib: Un inhibidor de PARP1 con propiedades farmacológicas y aplicaciones clínicas distintas.
En comparación con estos compuestos, el clorhidrato de KU 0058948 destaca por su alta especificidad para PARP1 y sus potentes efectos anticancerígenos .
Propiedades
IUPAC Name |
4-[[3-(1,4-diazepane-1-carbonyl)-4-fluorophenyl]methyl]-2H-phthalazin-1-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN4O2.ClH/c22-18-7-6-14(12-17(18)21(28)26-10-3-8-23-9-11-26)13-19-15-4-1-2-5-16(15)20(27)25-24-19;/h1-2,4-7,12,23H,3,8-11,13H2,(H,25,27);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXROJFUSWNEBPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C(=O)C2=C(C=CC(=C2)CC3=NNC(=O)C4=CC=CC=C43)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClFN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-Chloro-3-(trifluoromethyl)benzenesulfonyl]-4-(1,2,5-thiadiazol-3-yl)piperazine](/img/structure/B2642511.png)
![N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2642512.png)
![2-fluoro-N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]pyridine-4-carboxamide](/img/structure/B2642516.png)


![3-(methylsulfonyl)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2642519.png)
![2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorobenzyl)acetamide](/img/structure/B2642521.png)



![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-ethoxyphenyl)acetamide](/img/structure/B2642530.png)
![[3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl] Pyridine-3-carboxylate](/img/structure/B2642531.png)

